

4-Methyl-1H-benzo[d]imidazol-2(3H)-one chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B098035

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-1H-benzo[d]imidazol-2(3H)-one**: Synthesis, Characterization, and Potential Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.^{[1][2]} This guide focuses on a specific derivative, **4-Methyl-1H-benzo[d]imidazol-2(3H)-one**, a molecule of interest for its unique structural features. The introduction of a methyl group at the 4-position of the benzimidazol-2-one core can significantly influence its steric and electronic properties, potentially modulating its interaction with biological targets. This document provides a comprehensive overview of this compound, detailing a robust synthetic protocol, outlining methods for its structural and spectroscopic characterization, and discussing its potential in the landscape of drug discovery. It is intended as a resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction to the Benzimidazol-2-one Scaffold

The benzimidazole ring system, an isomeric form of purine, is a bicyclic heterocycle consisting of a fused benzene and imidazole ring. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biopolymers, leading to diverse biological activities, including antimicrobial, anticancer, and antiviral properties.^{[2][3][4]} The benzimidazol-2-one (or benzimidazolinone) subclass is characterized by a carbonyl group at the 2-position, which

imparts distinct chemical properties, including the ability to act as a hydrogen bond donor and acceptor.

The specific focus of this guide, **4-Methyl-1H-benzo[d]imidazol-2(3H)-one**, introduces a methyl group on the benzene ring adjacent to a nitrogen atom. This substitution is not trivial; it can be hypothesized to:

- Induce Steric Hindrance: The methyl group can influence the molecule's preferred conformation and its ability to fit into specific protein binding pockets.
- Modulate Electronic Properties: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic system, potentially affecting pKa, reactivity, and intermolecular interactions.
- Enhance Lipophilicity: The addition of a methyl group typically increases the molecule's lipophilicity, which can impact its solubility, membrane permeability, and metabolic stability.^[5]

Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing **4-Methyl-1H-benzo[d]imidazol-2(3H)-one** involves the cyclocondensation of 3-methyl-1,2-phenylenediamine with a suitable carbonyl source, such as urea. This method is favored for its operational simplicity, high yields, and the use of readily available and non-toxic reagents.

Mechanistic Insight

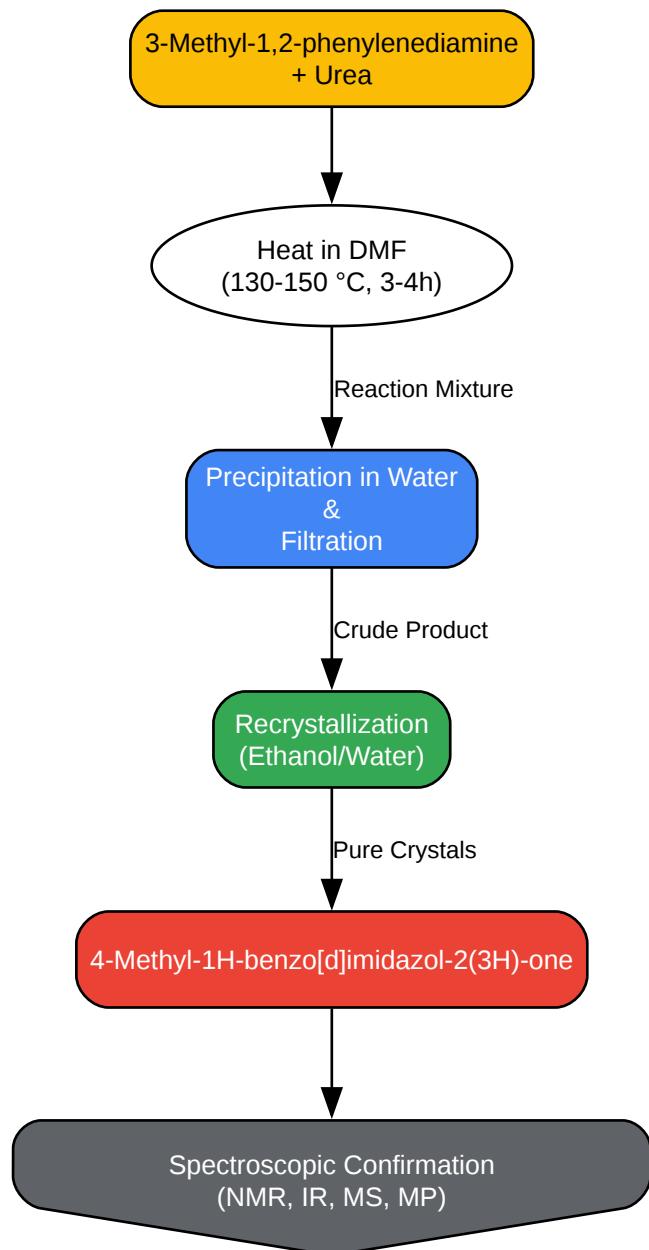
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of urea, leading to the elimination of ammonia. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbamate intermediate. A final elimination of another molecule of ammonia yields the stable, cyclic benzimidazol-2-one structure. Urea serves as a safe and effective phosgene equivalent in this context.

Experimental Protocol: Synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one

Materials:

- 3-Methyl-1,2-phenylenediamine (1.0 eq)
- Urea (1.5 eq)
- Dimethylformamide (DMF) or Diphenyl ether as solvent
- Ethanol
- Deionized Water
- Hydrochloric Acid (1 M)
- Sodium Bicarbonate (saturated solution)

Procedure:


- To a round-bottom flask equipped with a reflux condenser, add 3-methyl-1,2-phenylenediamine (1.0 eq) and urea (1.5 eq).
- Add a high-boiling point solvent such as DMF to the flask (approx. 5-10 mL per gram of diamine).
- Heat the reaction mixture to 130-150 °C with stirring. The evolution of ammonia gas should be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After 3-4 hours, or upon completion as indicated by TLC, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
- Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
- Wash the crude solid sequentially with water and then a small amount of cold ethanol.

Purification and Validation:

- The crude product can be purified by recrystallization from an ethanol/water mixture.

- Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
- The purity and identity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as described in the following section. This self-validating loop ensures the integrity of the synthesized material.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Methyl-1H-benzo[d]imidazol-2(3H)-one**.

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the formation of **4-Methyl-1H-benzo[d]imidazol-2(3H)-one**. The following data are predicted based on the known effects of substituents on the benzimidazole core and analysis of related structures.[6][7][8]

Technique	Signal	Predicted Chemical Shift / Frequency	Annotation
¹ H NMR	Singlet	~10.5-11.5 ppm	Two N-H protons (exchangeable with D ₂ O), often broad.
(DMSO-d ₆)	Multiplet	~6.8-7.1 ppm	Three aromatic protons (H ₅ , H ₆ , H ₇).
Singlet	~2.3 ppm	Three methyl protons (-CH ₃).	
¹³ C NMR	Carbonyl	~155-160 ppm	C=O carbon (C2).
(DMSO-d ₆)	Aromatic	~105-135 ppm	Six aromatic carbons (C ₄ , C ₅ , C ₆ , C ₇ , C _{3a} , C _{7a}).
Methyl	~15-20 ppm	-CH ₃ carbon.	
FT-IR	N-H Stretch	3100-3300 cm ⁻¹ (broad)	Amide N-H stretching vibrations.
(KBr Pellet)	C=O Stretch	1680-1720 cm ⁻¹ (strong)	Carbonyl stretching, characteristic of the lactam.
C=C Stretch	1580-1620 cm ⁻¹	Aromatic ring stretching.	
Mass Spec.	Molecular Ion	m/z = 148.06 [M] ⁺	Corresponds to the molecular formula C ₈ H ₈ N ₂ O.

Physicochemical Properties and Tautomerism

The physicochemical properties of a compound dictate its behavior in biological systems. Furthermore, **4-Methyl-1H-benzo[d]imidazol-2(3H)-one** can exist in different tautomeric forms, which can have profound implications for its receptor binding and pharmacological activity.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	-
Molecular Weight	148.16 g/mol	Calculated
CAS Number	1919-35-3	[9] [10] [11]
Appearance	White to off-white solid	[6]

Tautomerism: The Lactam-Lactim Equilibrium

The benzimidazol-2-one core exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. The lactam form is overwhelmingly favored under normal conditions due to the greater stability of the C=O double bond compared to the C=N double bond. However, the lactim form can be critical for certain biological interactions, particularly in the active sites of enzymes.

Caption: Lactam-lactim tautomerism of the title compound.

Biological Relevance and Therapeutic Potential

While specific biological data for **4-Methyl-1H-benzo[d]imidazol-2(3H)-one** is not extensively published, the broader class of benzimidazole and benzimidazolone derivatives is rich in pharmacological activity. They are recognized as "privileged scaffolds" in drug discovery.

- Enzyme Inhibition: Many benzimidazole derivatives are potent inhibitors of kinases, polymerases, and other enzymes. For example, derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as activators of pyruvate kinase M2 (PKM2) in cancer therapy.[\[12\]](#)[\[13\]](#)
- G-Protein Coupled Receptor (GPCR) Modulation: The scaffold is found in antagonists for various GPCRs, highlighting its versatility in targeting membrane proteins.[\[5\]](#)
- Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs, demonstrating its efficacy against infectious diseases.[\[3\]](#)

- Anticancer Activity: Numerous benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, often targeting DNA topoisomerase I or acting as DNA minor groove binders.[1][14]

The introduction of the 4-methyl group could be leveraged to achieve selective binding. For instance, in a crowded active site, this group might provide favorable van der Waals interactions or, conversely, create a steric clash that prevents binding to off-target proteins, thereby improving the compound's selectivity profile. Future research should involve screening this molecule against a panel of cancer cell lines and relevant enzymatic assays to uncover its specific therapeutic potential.

Conclusion

4-Methyl-1H-benzo[d]imidazol-2(3H)-one is a structurally intriguing molecule built upon the privileged benzimidazol-2-one scaffold. Its synthesis is straightforward and can be achieved in high yield from common starting materials. Its structure can be definitively confirmed using a standard suite of spectroscopic techniques. While its specific biological role remains to be fully elucidated, its structural relationship to a multitude of known bioactive compounds makes it a compelling candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Novel 3-[(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl]Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their

Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. unesdoc.unesco.org [unesdoc.unesco.org]
- 11. CITY OF LOS ANGELES et al. v. LOS ANGELES GAS & ELECTRIC CORPORATION (1919) - Ballotpedia [ballotpedia.org]
- 12. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Methyl-1H-benzo[d]imidazol-2(3H)-one chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098035#4-methyl-1h-benzo-d-imidazol-2-3h-one-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com